molecular formula C16H17NO2 B12753017 Methylenedioxymephenidine CAS No. 1350821-28-1

Methylenedioxymephenidine

Cat. No.: B12753017
CAS No.: 1350821-28-1
M. Wt: 255.31 g/mol
InChI Key: DNOTUUOUOFJQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylenedioxymephenidine is a synthetic compound hypothesized to belong to the 1,2-diphenylethylamine or diphenidine class, characterized by a methylenedioxy (MD) substitution on its aromatic ring. This structural motif is shared with classic psychoactive substances such as 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA), which are known for serotonergic and empathogenic effects . However, unlike MDMA, this compound likely incorporates a piperidine or phenethylamine backbone, aligning it with dissociative NMDA receptor antagonists like diphenidine and methoxyphenidine (MXP) . Limited direct pharmacological data exist for this compound, necessitating inferences from structurally and functionally related analogs.

Properties

CAS No.

1350821-28-1

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-methyl-1-phenylethanamine

InChI

InChI=1S/C16H17NO2/c1-17-14(13-5-3-2-4-6-13)9-12-7-8-15-16(10-12)19-11-18-15/h2-8,10,14,17H,9,11H2,1H3

InChI Key

DNOTUUOUOFJQJC-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of methylenedioxymephenidine involves several steps, starting with the preparation of the precursor compounds. The synthetic routes typically involve the following steps:

    Formation of the Methylenedioxy Ring: This step involves the reaction of a phenol with formaldehyde and a base to form the methylenedioxy ring.

    Amine Introduction:

    Final Assembly: The final step involves the coupling of the methylenedioxy ring with the amine group to form this compound.

Chemical Reactions Analysis

Methylenedioxymephenidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methylenedioxymephenidine has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the effects of various chemical reactions and to develop new synthetic methods.

    Biology: It is used to study the effects of phenethylamine derivatives on biological systems, including their interactions with enzymes and receptors.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methylenedioxymephenidine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of neurotransmitters like dopamine and serotonin. This modulation occurs through the inhibition of reuptake transporters and the activation of specific receptors. The exact molecular targets and pathways involved are still under investigation, but it is clear that this compound has a significant impact on the central nervous system.

Comparison with Similar Compounds

Structural Analogues and Receptor Targets

The table below compares methylenedioxymephenidine with key analogs in terms of structure, receptor activity, and pharmacological effects:

Compound Core Structure Key Substitutions Primary Receptor Targets Pharmacological Profile
This compound Diphenidine/piperidine Methylenedioxy (MD) group Hypothesized: NMDA antagonism Predicted dissociative effects
Diphenidine 1,2-Diphenylethylamine None NMDA receptor antagonist Dissociative, anesthetic
2-Methoxydiphenidine (MXP) 1,2-Diphenylethylamine 2-Methoxy group NMDA receptor antagonist Dissociative, cognitive impairment
MDMA Phenethylamine Methylenedioxy (MD), methyl Serotonin (5-HT) transporter Empathogenic, stimulant
Ketamine Arylcyclohexylamine Chlorophenyl group NMDA receptor antagonist Anesthetic, hallucinogenic

Key Observations :

  • NMDA Receptor Antagonism : Diphenidine and MXP exhibit uncompetitive NMDA receptor antagonism, leading to dissociative effects . This compound’s MD substitution may modulate receptor binding kinetics, though empirical data are lacking.
  • Serotonergic vs. Dissociative Activity: Unlike MDMA (which enhances serotonin release), this compound’s piperidine backbone likely prioritizes NMDA blockade over monoaminergic effects, akin to diphenidine derivatives .
Analytical Differentiation

Structural isomers and analogs pose challenges in identification. For example:

  • MXP Isomers (2-, 3-, 4-MXP) : Differentiated via HPLC-MS and in-source collision-induced dissociation, with stability variations aiding isomer resolution .
  • MDMA vs. MDA : UV spectral differences post-photoirradiation enable distinction despite structural similarity .
  • This compound : Hypothetically, its MD group would require advanced mass spectrometry (e.g., Orbitrap) or NMR for unambiguous identification, paralleling methods used for MXP .
Psychopharmacological Profiles

Evidence from NBPEA (N-benzyl-2-phenylethylamine) derivatives suggests that methylenedioxy-substituted compounds may overlap with MDMA’s behavioral effects in zebrafish models, though dissociative agents like diphenidine lack serotonergic activity . Key findings:

  • NBPEA vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.